Cas no 78540-08-6 (Ethyl 2-Pyrrol-1-yl-benzate)
Ethyl 2-Pyrrol-1-yl-benzate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,2-(1H-pyrrol-1-yl)-, ethyl ester
- ETHYL 2-PYRROL-1-YL-BENZATE,
- ethyl 2-pyrrol-1-ylbenzoate
- 2-PYRROL-1-YL-BENZOIC ACID ETHYL ESTER
- Ethyl 2-pyrrol-1-yl-benzate
- 78540-08-6
- SCHEMBL2209512
- AB19667
- PJRVHTKUFNCDJR-UHFFFAOYSA-N
- ETHYL2-(1H-PYRROL-1-YL)BENZOATE
- MFCD04115121
- CS-0342031
- ETHYL 2-(1H-PYRROL-1-YL)BENZOATE
- A839443
- ETHYL2-PYRROL-1-YL-BENZATE
- DTXSID60506432
- ethyl 2-(pyrrol-1-yl)benzoate
- DB-129806
- Ethyl 2-Pyrrol-1-yl-benzate
-
- MDL: MFCD04115121
- Inchi: 1S/C13H13NO2/c1-2-16-13(15)11-7-3-4-8-12(11)14-9-5-6-10-14/h3-10H,2H2,1H3
- InChI Key: PJRVHTKUFNCDJR-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC=CC=1N1C=CC=C1)=O
Computed Properties
- Exact Mass: 215.09500
- Monoisotopic Mass: 215.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 31.2Ų
Experimental Properties
- Color/Form: NA
- Density: 1.1±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 341.3±25.0 °C at 760 mmHg
- Flash Point: 95.0±25.4 °C
- PSA: 31.23000
- LogP: 2.65400
Ethyl 2-Pyrrol-1-yl-benzate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
Ethyl 2-Pyrrol-1-yl-benzate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-Pyrrol-1-yl-benzate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM197145-5g |
Ethyl 2-pyrrol-1-yl-benzate |
78540-08-6 | 95% | 5g |
$533 | 2021-08-05 | |
| TRC | E926918-50mg |
Ethyl 2-Pyrrol-1-yl-benzate |
78540-08-6 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E926918-100mg |
Ethyl 2-Pyrrol-1-yl-benzate |
78540-08-6 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E926918-500mg |
Ethyl 2-Pyrrol-1-yl-benzate |
78540-08-6 | 500mg |
$ 185.00 | 2022-06-05 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0001-1g |
Ethyl 2-pyrrol-1-yl-benzate |
78540-08-6 | 96% | 1g |
805.64CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0001-5g |
Ethyl 2-pyrrol-1-yl-benzate |
78540-08-6 | 96% | 5g |
2925.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0001-25g |
Ethyl 2-pyrrol-1-yl-benzate |
78540-08-6 | 96% | 25g |
11702.99CNY | 2021-05-08 | |
| Chemenu | CM197145-1g |
Ethyl 2-pyrrol-1-yl-benzate |
78540-08-6 | 95% | 1g |
$104 | 2024-07-23 | |
| Chemenu | CM197145-5g |
Ethyl 2-pyrrol-1-yl-benzate |
78540-08-6 | 95% | 5g |
$379 | 2024-07-23 | |
| Chemenu | CM197145-25g |
Ethyl 2-pyrrol-1-yl-benzate |
78540-08-6 | 95% | 25g |
$1352 | 2024-07-23 |
Ethyl 2-Pyrrol-1-yl-benzate Suppliers
Ethyl 2-Pyrrol-1-yl-benzate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on Ethyl 2-Pyrrol-1-yl-benzate
Ethyl 2-Pyrrol-1-yl-benzate (CAS No. 78540-08-6): An Overview of a Versatile Compound in Chemical and Pharmaceutical Research
Ethyl 2-Pyrrol-1-yl-benzate (CAS No. 78540-08-6) is a unique and versatile compound that has garnered significant attention in recent years due to its potential applications in various fields, including chemical synthesis, pharmaceutical research, and materials science. This compound, characterized by its distinct molecular structure, offers a range of properties that make it an attractive candidate for both academic and industrial exploration.
The chemical formula of Ethyl 2-Pyrrol-1-yl-benzate is C13H15NO2, and its molecular weight is approximately 217.26 g/mol. The compound features an ester functional group attached to a benzene ring, which is further substituted with a pyrrole moiety. This combination of functional groups imparts unique physical and chemical properties to the molecule, making it suitable for a variety of applications.
In the realm of chemical synthesis, Ethyl 2-Pyrrol-1-yl-benzate has been utilized as a key intermediate in the preparation of more complex organic molecules. Its reactivity and stability make it an ideal starting material for multi-step syntheses, particularly in the development of novel pharmaceuticals and advanced materials. Recent studies have highlighted its role in the synthesis of bioactive compounds, where it serves as a building block for the construction of molecules with potential therapeutic properties.
In pharmaceutical research, Ethyl 2-Pyrrol-1-yl-benzate has shown promise as a lead compound for drug discovery. Its ability to modulate specific biological pathways has been explored in several preclinical studies. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of Ethyl 2-Pyrrol-1-yl-benzate exhibit potent anti-inflammatory and analgesic effects, making them potential candidates for the treatment of chronic pain and inflammatory diseases.
The physical properties of Ethyl 2-Pyrrol-1-yl-benzate are also noteworthy. It is a colorless to pale yellow liquid at room temperature with a characteristic odor. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but has limited solubility in water. These solubility characteristics make it suitable for use in both liquid-phase and solid-phase reactions, enhancing its versatility in synthetic protocols.
In terms of safety and handling, Ethyl 2-Pyrrol-1-yl-benzate should be stored in a cool, dry place away from sources of heat and moisture. Proper personal protective equipment (PPE) should be used when handling the compound to minimize exposure risks. While it is not classified as a hazardous material under current regulations, standard laboratory safety practices should be followed to ensure safe handling and disposal.
The environmental impact of Ethyl 2-Pyrrol-1-yl-benzate is another important consideration. Studies have shown that the compound has low toxicity to aquatic organisms and does not pose significant environmental risks when used responsibly. However, proper waste management practices should be implemented to prevent any potential contamination.
In conclusion, Ethyl 2-Pyrrol-1-yl-benzate (CAS No. 78540-08-6) is a multifaceted compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique molecular structure and favorable properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, its importance in the scientific community is likely to grow even further.
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